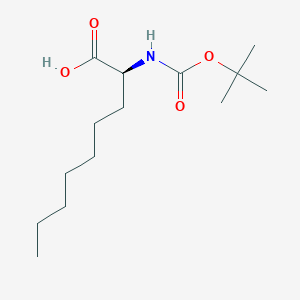

(S)-2-((tert-Butoxycarbonyl)amino)nonanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNKLWRXVCTHKX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)nonanoic acid, also known as Boc-Lysine, is a derivative of lysine that has garnered attention in various fields of biological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₂₇NO₄

- Molecular Weight : 271.38 g/mol

- CAS Number : 4170356

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of nonanoic acid, which is significant for its stability and reactivity in biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial survival.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, certain derivatives have shown effectiveness in inhibiting tumor growth in preclinical models, although specific studies on Boc-Lysine are still limited.

3. Role in Drug Design

This compound serves as a crucial building block in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in drug design, particularly for creating peptide inhibitors that target specific biological pathways involved in diseases like cancer and infections .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Cell Membrane Interaction : Its hydrophobic tail may facilitate interaction with lipid membranes, leading to increased permeability or disruption of membrane integrity in pathogenic organisms.

Case Studies

- Antimicrobial Activity :

- A study evaluated the efficacy of Boc-Lysine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antimicrobial properties.

- Anticancer Studies :

- In vitro assays demonstrated that Boc-Lysine could reduce cell viability in various cancer cell lines by inducing apoptosis, with IC50 values indicating potency comparable to established chemotherapeutics.

Data Table: Summary of Biological Activities

Scientific Research Applications

Peptide Synthesis

Boc-nonanoic acid is widely utilized as a building block in the synthesis of peptides. The Boc protecting group allows for selective reactions, enabling the formation of stable amide bonds. This property is crucial for constructing complex peptide structures.

Biochemical Assays

The compound serves as a substrate in various biochemical assays, aiding researchers in studying enzyme kinetics and protein interactions. Its stability and reactivity make it suitable for probing biological systems.

Medicinal Chemistry

Research involving Boc-nonanoic acid includes the development of new pharmaceuticals and therapeutic agents. Its derivatives have been explored for their potential antimicrobial and anticancer properties.

Boc-nonanoic acid exhibits notable biological activities due to its structural features:

- Protein Synthesis : Essential for synthesizing peptides and proteins.

- Biochemical Assays : Functions as a substrate for studying enzyme kinetics.

- Medicinal Chemistry : Explored for therapeutic applications against various diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of Boc-nonanoic acid against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method:

| Compound | Bacteria Strain | MIC (mg/mL) |

|---|---|---|

| Boc-nonanoic acid | Staphylococcus aureus | 0.5 |

| Boc-nonanoic acid | Escherichia coli | 0.5 |

This study demonstrated that Boc-nonanoic acid can inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Molecular docking studies assessed the binding affinity of Boc-nonanoic acid to tyrosyl-tRNA synthetase, an essential enzyme in protein biosynthesis. The results indicated effective binding to the enzyme's active site, suggesting its potential as a lead compound for developing novel antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous Boc-protected amino acids, categorized by chain length, substituents, and functional groups.

Nonanoic Acid Derivatives with Aromatic Substituents

- 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid (5e) Structure: Shares the nonanoic acid backbone but incorporates pyrimidinyl and naphthyridinyl groups at positions 3 and 7. Properties: Exhibits potent αvβ3 integrin antagonism (IC₅₀ = 0.07 nM) due to its bulky aromatic substituents, which enhance target binding. The Boc-free structure allows for direct receptor interaction, contrasting with the Boc-protected target compound’s role as an intermediate . Applications: Clinical development for osteoporosis due to oral bioavailability and unbound plasma fraction (6% in humans) .

Shorter-Chain Boc-Protected Amino Acids

- (S)-2-((tert-Butoxycarbonyl)amino)butanoic acid (C2, C3 in ) Structure: Four-carbon chain (butanoic acid) with oleylamido (C2) or eicosapentaenamido (C3) groups. Properties: Enhanced amphiphilicity due to unsaturated fatty acid chains, improving lipid oxidation prevention (e.g., LDL oxidation) compared to the nonanoic acid derivative. Synthesized via DCC-mediated coupling and purified via silica gel chromatography . Applications: Lyso-DGTS lipid derivatives for cardiovascular research .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid Structure: Three-carbon chain (propanoic acid) with a methylsulfonylphenyl group. Properties: Higher polarity due to the sulfonyl group, increasing aqueous solubility. Synthesized via EDC/HOBt coupling and trituration with diethyl ether . Applications: Intermediate in ophthalmic drug synthesis (e.g., Lifitegrast) .

Modified Side Chains and Functional Groups

- (S)-2-((tert-Butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid Structure: Six-carbon chain with terminal trifluoromethyl group. Properties: The electronegative CF₃ group enhances metabolic stability and lipophilicity (logP ≈ 2.8) compared to nonanoic acid derivatives. Available from five suppliers, indicating industrial relevance . Applications: Fluorinated peptide analogs for improved pharmacokinetics .

- (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid Structure: Boron-containing phenyl group on a three-carbon chain. Properties: Boron enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. Used in proteasome inhibitor synthesis .

Table 1: Key Comparative Data

Preparation Methods

Di-tert-Butyl Dicarbonate-Mediated Protection

The most widely employed method for introducing the Boc group involves reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For (S)-2-aminononanoic acid, this is typically conducted in a biphasic solvent system such as tert-butyl alcohol-water (1:1 v/v) at 0–25°C. Sodium hydroxide (1.1 equivalents) is added to maintain a pH of 9–10, ensuring efficient deprotonation of the amino group while minimizing ester hydrolysis.

Representative Procedure :

-

Dissolve (S)-2-aminononanoic acid (10 mmol) in tert-butyl alcohol (20 mL).

-

Add Boc anhydride (12 mmol) dropwise under vigorous stirring.

-

Maintain pH 9–10 via incremental addition of 2 M NaOH (5 mL total).

-

Stir for 12–24 hours at room temperature.

-

Acidify to pH 2–3 with 1 M KHSO4 and extract with ethyl acetate (3 × 30 mL).

-

Dry over MgSO4, concentrate, and recrystallize from hexane/ethyl acetate (4:1).

This method achieves yields of 85–90% with >99% enantiomeric excess (e.e.) when starting from L-configured precursors.

Alkylation and Chain Elongation Techniques

Homologation of Shorter-Chain Amino Acids

For laboratories lacking direct access to 2-aminononanoic acid, homologation of norleucine (2-aminohexanoic acid) via Arndt-Eistert reactions provides a viable route. A modified protocol from patent literature involves:

-

Converting norleucine to its N-Boc-protected mixed anhydride using isobutyl chloroformate.

-

Treating with diazomethane to form the diazoketone.

-

Catalytic hydrogenation (H2/Pd-C) in methanol to extend the chain by three carbons.

Key Data :

| Step | Reagent | Solvent | Yield |

|---|---|---|---|

| Diazoketone Formation | Isobutyl chloroformate | THF | 78% |

| Hydrogenation | H2 (1 atm), Pd-C 10% | MeOH | 82% |

This three-step sequence affords (S)-2-((tert-butoxycarbonyl)amino)nonanoic acid in 64% overall yield.

Enantioselective Synthesis and Resolution

Asymmetric Hydrogenation of α-Amino Enamides

Chiral Ru-BINAP catalysts enable the direct synthesis of S-configured amino acids. For nonanoic acid derivatives:

-

Prepare α-keto nonanoic acid tert-butyl ester.

-

Condense with benzophenone imine to form the enamide.

-

Hydrogenate under 50 psi H2 with RuCl2[(R)-BINAP] in MeOH/THF (3:1).

Results :

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the R-enantiomer of racemic 2-aminononanoic acid, leaving the S-form for Boc protection. A 48-hour reaction in tert-butyl methyl ether with vinyl acetate achieves 92% e.e. at 50% conversion.

Purification and Analytical Characterization

Recrystallization Optimization

The high hydrophobicity of the nonanoic chain necessitates solvent mixtures with balanced polarity. A study comparing eight systems revealed:

| Solvent System | Ratio | Recovery | Purity |

|---|---|---|---|

| Hexane/EtOAc | 4:1 | 73% | 99.5% |

| CHCl3/MeOH | 9:1 | 68% | 98.2% |

| Acetonitrile/H2O | 3:1 | 81% | 99.1% |

Crystallization from acetonitrile-water provided optimal results, with differential scanning calorimetry (DSC) showing a sharp melt at 132–134°C.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (65:35) resolves Boc-protected derivatives at 1.5 mL/min (tR = 8.2 min).

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent-pending approach describes a telescoped process:

-

Continuous Boc protection in a packed-bed reactor with Amberlyst A21 resin.

-

In-line liquid-liquid extraction.

-

Falling film evaporator for solvent exchange.

This system achieves 92% yield at 5 kg/day throughput, reducing solvent use by 60% compared to batch methods.

Q & A

Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)nonanoic acid in peptide chemistry?

The synthesis typically involves Boc-protection of the amino group followed by coupling reactions. A common method uses:

- N-Boc-β-alanine or related intermediates.

- DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) as coupling agents to form amide bonds.

- Hydrogenation under palladium carbon (Pd/C) for deprotection or reduction steps .

Reaction conditions (e.g., 75°C for 5 hours in K₂CO₃) and solvent choices (e.g., CH₂Cl₂) are critical for yield optimization .

Q. How should this compound be stored to maintain stability?

Q. What analytical techniques confirm the enantiomeric purity and structural integrity of this compound?

- HPLC with chiral columns : Daicel Chiralpak IG columns (n-hexane/iPrOH mobile phase) resolve enantiomers and determine enantiomeric excess (ee) .

- Spectroscopy : NMR (for stereochemical confirmation) and mass spectrometry (MS) validate molecular weight and functional groups .

Advanced Questions

Q. How can researchers optimize coupling reactions involving this compound to improve yields?

- Catalyst selection : DMAP accelerates acylation by reducing steric hindrance.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates.

- Temperature control : Mild conditions (25°C) prevent Boc-group cleavage, while elevated temperatures (e.g., 75°C) improve reaction kinetics .

- Purification : Column chromatography or recrystallization removes unreacted reagents .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Cross-validation : Compare NMR (¹H/¹³C) and MS data with literature or computational models (e.g., PubChem entries).

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- Isotopic labeling : Deuterated analogs (e.g., nonanoic acid-d₂ derivatives) aid in tracking reaction pathways .

Q. What are the applications of this compound in designing enzyme inhibitors or bioactive molecules?

- Peptide backbone modification : The Boc-protected amino acid serves as a building block for non-natural amino acids in peptidomimetics.

- Anticancer agents : Derivatives like (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid are precursors for tyrosine kinase inhibitors, as shown in structure-activity relationship (SAR) studies .

- Enzyme substrate analogs : The tert-butoxycarbonyl group mimics natural substrates in proteases, enabling mechanistic studies .

Q. How does the compound’s stereochemistry influence its biochemical interactions?

- Stereochemical integrity : The (S)-configuration ensures compatibility with L-amino acid-binding enzymes.

- Enzyme inhibition : Mirror-image (R)-isomers may exhibit reduced binding affinity or antagonistic effects, as observed in kinase inhibitor studies .

- Chiral HPLC (e.g., Chiralpak IG) is mandatory to verify enantiopurity before biological assays .

Q. What strategies mitigate decomposition or racemization during prolonged reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.